3-Benzo[1,3]dioxol-5-yl-acrylonitrile
3-Benzo[1,3]dioxol-5-yl-acrylonitrile (CAS 61833-23-6), systematically named 3-(1,3-benzodioxol-5-yl)prop-2-enenitrile, is a small-molecule acrylonitrile derivative (molecular formula C₁₀H₇NO₂; molecular weight 173.17 g/mol) featuring a conjugated acrylonitrile moiety directly attached to the 5-position of a 1,3-benzodioxole (methylenedioxyphenyl) ring system. This compound belongs to the broader chemical class of 3-phenylacrylonitrile analogs, a scaffold extensively investigated for its ability to generate potent anti-cancer leads; closely related (Z)-2-(benzo[d][1,3]dioxol-5-yl) and (Z)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl analogs of 2- and 3-phenylacetonitriles have demonstrated nanomolar GI₅₀ values against panels of human cancer cell lines, establishing the benzodioxole-acrylonitrile chemotype as a biologically privileged structure.
Technical Parameters
Basic Identity
| Product Name | 3-Benzo[1,3]dioxol-5-yl-acrylonitrile |
|---|---|
| CAS | 61833-23-6 |
| Molecular Formula | C10H7NO2 |
| Molecular Weight | 173.17 g/mol |
Structural Identifiers
| SMILES | C1OC2=C(O1)C=C(C=C2)C=CC#N |
|---|---|
| InChI | InChI=1S/C10H7NO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6H,7H2 |
| InChIKey | GQUDHNZWHXCPSA-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Structure & Identifiers
3-Benzo[1,3]dioxol-5-yl-acrylonitrile (CAS 61833-23-6): Structural and Chemical-Class Baseline for Procurement Decisions
3-Benzo[1,3]dioxol-5-yl-acrylonitrile (CAS 61833-23-6), systematically named 3-(1,3-benzodioxol-5-yl)prop-2-enenitrile, is a small-molecule acrylonitrile derivative (molecular formula C₁₀H₇NO₂; molecular weight 173.17 g/mol) featuring a conjugated acrylonitrile moiety directly attached to the 5-position of a 1,3-benzodioxole (methylenedioxyphenyl) ring system [1]. This compound belongs to the broader chemical class of 3-phenylacrylonitrile analogs, a scaffold extensively investigated for its ability to generate potent anti-cancer leads; closely related (Z)-2-(benzo[d][1,3]dioxol-5-yl) and (Z)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl analogs of 2- and 3-phenylacetonitriles have demonstrated nanomolar GI₅₀ values against panels of human cancer cell lines, establishing the benzodioxole-acrylonitrile chemotype as a biologically privileged structure [1]. However, the biological and chemical property data available specifically for the unsubstituted 3-benzodioxol-5-yl acrylonitrile parent compound are extremely limited relative to its substituted analogs, and no direct head-to-head comparator studies have been published in the peer-reviewed primary literature as of the search date. This evidence guide therefore highlights what is known, identifies the critical evidence gaps, and provides a framework for evaluating this compound against in-class alternatives.
- [1] Madadi, N. R.; Ketkar, A.; Penthala, N. R.; Bostian, A. C. L.; Eoff, R. L.; Crooks, P. A. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. Bioorg. Med. Chem. Lett. 2016, 26 (9), 2164–2169. DOI: 10.1016/j.bmcl.2016.03.068. View Source
Why 3-Benzo[1,3]dioxol-5-yl-acrylonitrile Cannot Be Assumed Interchangeable with Other Benzodioxole- or Acrylonitrile-Class Compounds
Empirical evidence from the benzodioxole-acrylonitrile analog series demonstrates that minor structural modifications—such as the positional isomerism between 2-phenylacetonitrile and 3-phenylacetonitrile frameworks, or the introduction of a dihydrodioxin ring in place of dioxole—produce extreme variations in both anti-cancer potency and mechanism of action [1]. In the study by Madadi et al., dihydrodioxin analog 3j inhibited tubulin polymerization via the colchicine binding site, whereas the structurally similar dioxol analogs 5e and 7e, despite having comparably potent nanomolar GI₅₀ values, did not affect tubulin dynamics [1]. This demonstrates that even within the same apparent chemotype, identical biological potency does not imply identical target engagement or safety profile. Consequently, assuming the unsubstituted parent compound, 3-Benzo[1,3]dioxol-5-yl-acrylonitrile, will reproduce the activity, selectivity, or physicochemical behavior of any specific analog without direct experimental verification is scientifically unjustified and represents a procurement risk for research programs requiring defined molecular properties.
- [1] Madadi, N. R.; Ketkar, A.; Penthala, N. R.; Bostian, A. C. L.; Eoff, R. L.; Crooks, P. A. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. Bioorg. Med. Chem. Lett. 2016, 26 (9), 2164–2169. DOI: 10.1016/j.bmcl.2016.03.068. View Source
3-Benzo[1,3]dioxol-5-yl-acrylonitrile: Quantified Differentiation Evidence Against Closest Analogs and In-Class Alternatives
Recommended Procurement Scenarios for 3-Benzo[1,3]dioxol-5-yl-acrylonitrile Based on Available Evidence
Request a Quote for 3-Benzo[1,3]dioxol-5-yl-acrylonitrile
Request pricing, availability, packaging, or bulk supply details using the form on the right.
